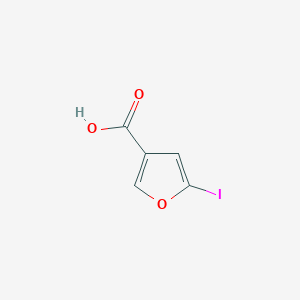
5-Iodofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodofuran-3-carboxylic acid is an organic compound belonging to the furan family, characterized by the presence of an iodine atom at the 5-position and a carboxylic acid group at the 3-position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodofuran-3-carboxylic acid typically involves the iodination of furan derivatives. One common method is the iodination of furan-3-carboxylic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 5-position of the furan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.
Reduction: The iodine atom can be reduced to form deiodinated furan derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylates or esters.
Reduction: Formation of deiodinated furan derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Iodofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical reactivity.
Mecanismo De Acción
The mechanism of action of 5-iodofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The iodine atom and carboxylic acid group play crucial roles in modulating the compound’s reactivity and binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Furan-3-carboxylic acid: Lacks the iodine atom, resulting in different chemical reactivity and applications.
5-Bromofuran-3-carboxylic acid: Contains a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
5-Chlorofuran-3-carboxylic acid: Contains a chlorine atom, offering different properties compared to the iodine derivative.
Uniqueness: 5-Iodofuran-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher reactivity in substitution reactions and potential for forming stronger halogen bonds. These characteristics make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H3IO3 |
|---|---|
Peso molecular |
237.98 g/mol |
Nombre IUPAC |
5-iodofuran-3-carboxylic acid |
InChI |
InChI=1S/C5H3IO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) |
Clave InChI |
OGBSWQDBYWBAOL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C1C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


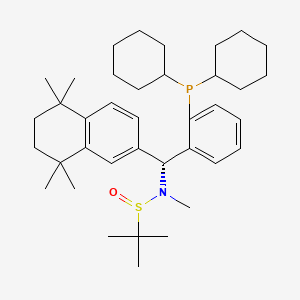
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)
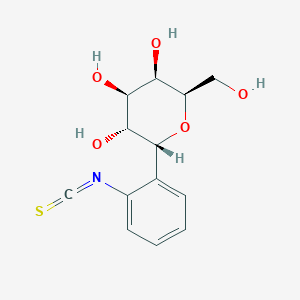
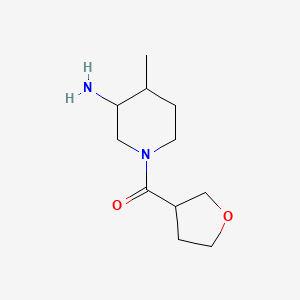
![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
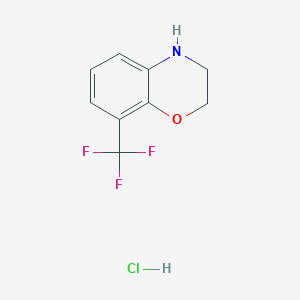


![4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
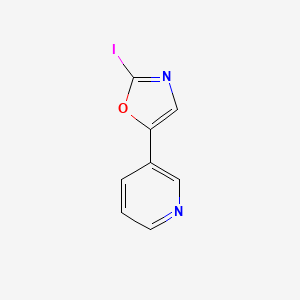
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329684.png)
![2-Iodo-5,6-dimethylbenzo[d]thiazole](/img/structure/B15329687.png)

![3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15329694.png)
